1,1-Bis(bromomethyl)cyclopropane (CAS: 29086-41-7) is a bifunctional, highly strained electrophilic building block primarily procured for the synthesis of spirocyclic frameworks, including spiropentanes and spiro-heterocycles. Featuring two highly reactive primary allylic-like bromides attached to a rigid cyclopropane core, it serves as a premier reagent for double alkylation and reductive cyclization workflows. In modern medicinal chemistry and materials science, this compound is strategically utilized to install spiro[2.n] motifs, which reliably increase the sp3-carbon fraction, enhance metabolic stability, and provide rigid three-dimensional vectors that cannot be achieved with linear alkylating agents [1].
Substituting 1,1-bis(bromomethyl)cyclopropane with linear dihalides like 1,3-dibromopropane fundamentally alters the reaction topology, yielding standard, flexible cyclobutane rings rather than the highly strained, rigid spiro[2.n] systems required for specific structure-activity relationships. Furthermore, attempting to use the cheaper chloride analog, 1,1-bis(chloromethyl)cyclopropane, drastically reduces the kinetics of nucleophilic displacement, often leading to incomplete double alkylation or requiring forcing conditions that degrade sensitive substrates. While the ditosylate analog is sometimes synthesized for reactions with weak nucleophiles, the dibromide remains the standard for electrochemical reductions and strong-nucleophile alkylations due to its superior atom economy, volatility for distillation, and established reduction potentials [1].
In the synthesis of highly strained spiropentanes, the choice of precursor and reduction method is critical. 1,1-Bis(bromomethyl)cyclopropane exhibits a highly specific half-wave reduction potential (E1/2 = -2.18 V vs SCE), allowing for controlled-potential cathodic reduction. When electrolyzed at -2.0 to -2.2 V, it yields spiropentane in 39-58% yield. In contrast, traditional zinc-mediated reduction of similar precursors often leads to severe ring expansion (forming methylenecyclobutane) or ring opening (forming 2-methyl-1-butene) unless complex chelating agents like EDTA are continuously present to trap zinc bromide[1]. The specific reduction profile of the dibromide makes it the optimal precursor for clean electrochemical cyclization.
| Evidence Dimension | Reductive cyclization efficiency and side-reaction profile |
| Target Compound Data | 1,1-bis(bromomethyl)cyclopropane (Electrolysis at -2.0 to -2.2 V vs SCE) |
| Comparator Or Baseline | Zinc-mediated reduction (Gustavson reaction conditions) |
| Quantified Difference | Electrolysis provides 39-58% spiropentane yield without the ring-expansion byproducts (methylenecyclobutane) typical of unchelated zinc reductions. |
| Conditions | Controlled-potential electrolysis in DMF with tetra-n-butylammonium bromide vs. Zn dust reduction. |
Enables buyers to utilize clean electrochemical workflows for spiropentane synthesis, avoiding the complex additive requirements and purification bottlenecks of traditional metal-dissolving methods.
Procurement of the correct 1,1-disubstituted cyclopropane must be matched to the nucleophile's strength. For the synthesis of heterospiranes using weak nucleophiles (e.g., phenol), 1,1-bis(bromomethyl)cyclopropane provides poor conversion, yielding only 8% of the target 1,1-bis(phenyloxymethyl)cyclopropane due to competing side reactions. In such specific weak-nucleophile scenarios, the ditosylate analog is superior, yielding 60% [1]. However, for strong nucleophiles (amines, carbanions) and reductive pathways, the dibromide is the preferred, stable, and highly atom-economical reagent. Buyers must evaluate their downstream nucleophile before selecting the dibromide.
| Evidence Dimension | Cyclization yield with weak oxygen nucleophiles (phenol) |
| Target Compound Data | 1,1-bis(bromomethyl)cyclopropane (8% yield) |
| Comparator Or Baseline | 1,1-bis(tosyloxymethyl)cyclopropane (60% yield) |
| Quantified Difference | 7.5-fold decrease in yield for the dibromide when reacting with weak nucleophiles like phenol. |
| Conditions | Reaction with phenol, NaOH, DMF, 160 °C, 16 h. |
Prevents costly procurement errors by defining the exact chemical boundary of the dibromide: it is highly efficient for strong nucleophiles and electrochemistry, but requires conversion to the tosylate for weak nucleophiles.
When synthesizing spiro-fused heterocycles, the leaving group dictates the required reaction temperature and time. 1,1-Bis(bromomethyl)cyclopropane features weaker carbon-halogen bonds (C-Br bond dissociation energy ~285 kJ/mol) compared to 1,1-bis(chloromethyl)cyclopropane (C-Cl ~339 kJ/mol). This translates to significantly faster double alkylation kinetics with primary amines or active methylene compounds, allowing cyclization to proceed at lower temperatures [1]. This kinetic advantage is crucial for preventing the thermal degradation of sensitive pharmaceutical intermediates that would otherwise decompose under the forcing conditions required for the chloride analog.
| Evidence Dimension | Leaving group reactivity and required activation energy |
| Target Compound Data | 1,1-bis(bromomethyl)cyclopropane (C-Br BDE ~285 kJ/mol) |
| Comparator Or Baseline | 1,1-bis(chloromethyl)cyclopropane (C-Cl BDE ~339 kJ/mol) |
| Quantified Difference | ~54 kJ/mol lower bond dissociation energy, translating to exponentially faster SN2 kinetics at lower temperatures. |
| Conditions | Bimolecular nucleophilic substitution (SN2) double alkylation. |
Justifies the higher cost of the brominated building block over the chlorinated version by ensuring compatibility with thermally sensitive complex substrates.
Directly leveraging its specific reduction potential (-2.18 V vs SCE), 1,1-bis(bromomethyl)cyclopropane is the optimal precursor for the controlled-potential cathodic synthesis of spiropentane. This application is critical for materials science and advanced hydrocarbon research where avoiding zinc-mediated ring-expansion side products is necessary for high-purity isolation [1].
Used extensively in medicinal chemistry to convert flat aromatic or linear aliphatic amines into spiro[2.n] systems. The superior leaving group ability of the dibromide compared to the dichloride allows for efficient double alkylation of primary amines, increasing the sp3 fraction of the resulting pharmacophore to improve solubility and metabolic stability[2].
Because the dibromide is highly stable and easily purified by distillation, it serves as the primary industrial precursor for generating 1,1-bis(tosyloxymethyl)cyclopropane. As established by comparative yield data, converting the dibromide to the ditosylate is the required workflow when the downstream application involves weak nucleophiles like phenols or thiophenols [3].
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